3-Ethylidene-1,1-dimethylcyclohexane
Description
3-Ethylidene-1,1-dimethylcyclohexane is a bicyclic organic compound characterized by a cyclohexane ring substituted with two methyl groups at the 1,1-positions and an ethylidene group (CH₂=CH–) at position 3. Its molecular formula is C₁₀H₁₈, with a molecular weight of 138.25 g/mol (calculated). The ethylidene group introduces a double bond, increasing reactivity compared to saturated analogs. This compound is structurally related to monoterpenoids found in marine organisms , though its synthetic pathways and applications are less documented in the provided evidence.
Properties
CAS No. |
49816-67-3 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
3-ethylidene-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C10H18/c1-4-9-6-5-7-10(2,3)8-9/h4H,5-8H2,1-3H3 |
InChI Key |
MXLZNYVBOLZXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CCCC(C1)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Ethylidene-1,1-dimethylcyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. The reaction typically requires the use of strong bases and alkyl halides under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
3-Ethylidene-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like chlorine or bromine under specific conditions
Scientific Research Applications
3-Ethylidene-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cyclohexane derivatives and their conformational analysis.
Biology: Research into its biological activity and potential as a bioactive molecule is ongoing.
Medicine: Investigations are being conducted to explore its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-Ethylidene-1,1-dimethylcyclohexane involves its interaction with specific molecular targets. The ethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include electrophilic addition and substitution reactions, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and molecular differences between 3-Ethylidene-1,1-dimethylcyclohexane and analogous compounds:
Physical Properties
- Boiling Points : The ethylidene derivative (C₁₀H₁₈) likely has a lower boiling point than its saturated analog (C₁₀H₂₀) due to reduced molecular symmetry and weaker van der Waals forces. Ethoxy and isocyanato derivatives exhibit higher boiling points due to polar functional groups .
- Solubility: Polar substituents (e.g., ethoxy) enhance water solubility, while nonpolar analogs (e.g., 3-ethyl-1,1-dimethylcyclohexane) are lipophilic .
Key Differences Highlighted
Reactivity : The ethylidene group’s double bond makes this compound more reactive than its saturated counterpart.
Synthetic Complexity : Functionalized derivatives (e.g., ethoxy, isocyanato) require multi-step syntheses compared to simpler alkylation/hydrogenation routes for saturated analogs.
Natural vs. Synthetic : Saturated analogs are more commonly reported in natural products, while ethylidene and functionalized derivatives are typically synthetic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
